molecular formula C17H39BrN+ B12039292 Trimethyl(tetradecyl)azanium;hydrobromide

Trimethyl(tetradecyl)azanium;hydrobromide

Cat. No.: B12039292
M. Wt: 337.4 g/mol
InChI Key: CXRFDZFCGOPDTD-UHFFFAOYSA-N
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Description

Contextualizing Quaternary Ammonium (B1175870) Compounds within Chemical Research

Quaternary ammonium compounds (QACs) are a large class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, QACs possess a permanent positive charge, regardless of the solution's pH. wikipedia.org This defining structural feature underpins their wide-ranging utility and has established them as a significant subject of chemical research. nih.govnih.gov

For decades, QACs have been synthesized and studied for their use as antimicrobials, surfactants, preservatives, antistatic agents, and dispersants. wikipedia.orgnih.govmass.gov Their applications are found in numerous sectors, including industrial processes, personal care products, and disinfectants. nih.govmass.gov In a research context, they are frequently employed as phase transfer catalysts, which facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates. wikipedia.org The specific properties of a QAC, such as its function and performance, are determined by the nature of the bonded substituents and the length of its alkyl chains. nih.gov This structural diversity allows for the fine-tuning of their chemical and physical properties for specific research applications. nih.govresearchgate.net

Academic Significance of Tetradecyltrimethylammonium Bromide (TTAB) and Related Structures

Tetradecyltrimethylammonium Bromide (TTAB) is a prominent member of the QAC family, specifically classified as a cationic surfactant. chemsrc.comcaymanchem.com Its structure consists of a fourteen-carbon alkyl chain (tetradecyl group) and three methyl groups attached to the central nitrogen atom, with a bromide counterion. caymanchem.comsuprabank.org This asymmetrical structure makes it a valuable organic building block in synthesis and a subject of extensive academic study. chemsrc.commedchemexpress.com

The primary academic significance of TTAB stems from its behavior as a surfactant. Surfactants are amphipathic molecules that lower the surface tension between two liquids or between a liquid and a solid. researchgate.net In aqueous solutions, once a certain concentration is reached, surfactant monomers self-assemble into aggregates known as micelles. mdpi.com This concentration is known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter that dictates the efficiency of a surfactant and is a key focus of research. researchgate.net The CMC of TTAB in pure water is approximately 3.56 x 10⁻³ mol·dm⁻³, though this value is influenced by factors such as temperature and the presence of other solutes. researchgate.netnih.gov For instance, the CMC of TTAB has been observed to decrease with the addition of sodium bromide (NaBr) and to exhibit a U-shaped trend with changing temperature, with a minimum value around 298 K (25 °C). mdpi.comresearchgate.net

Detailed Research Findings:

Academic research has explored the utility of TTAB in various specialized fields:

Materials Science: TTAB has been used as a template or structure-directing agent. In one study, it was employed in the hydrothermal synthesis of α-calcium sulfate (B86663) hemihydrate (α-CaSO₄·0.5H₂O) whiskers. The presence of TTAB was found to inhibit the growth of certain crystal facets, leading to the formation of whiskers with high aspect ratios, a desirable property for reinforcing composite materials. mdpi.com

Separation Science: In the field of analytical chemistry, TTAB is used in capillary electrophoresis as a surface-active agent. chemsrc.commedchemexpress.com It is believed to form "hemimicelles," which are aggregates of surfactant molecules adsorbed onto the inner wall of the capillary. medchemexpress.com This modification of the capillary surface aids in the separation of anionic species. chemsrc.comcaymanchem.com

Nanotechnology: The self-assembly properties of surfactants like TTAB are fundamental to bottom-up nanotechnology fabrication methods. researchgate.net While broad, the field leverages surfactants for the synthesis of nanoparticles and for creating structured nanomaterials. nih.gov

Pharmacology and Drug Delivery: The interaction of TTAB with pharmaceutical compounds is an active area of research. Studies have examined the effects of various additives on the micellization behavior of TTAB when mixed with drugs like cefixime (B193813) trihydrate. nih.gov Such research is relevant to drug formulation and enhancing the solubility and delivery of poorly water-soluble drugs. nih.gov

Physical Chemistry: Extensive research has been conducted on the thermodynamic properties of TTAB micellization. The process is generally spontaneous, as indicated by a negative Gibbs free energy change (ΔG⁰m). nih.gov The enthalpy (ΔH⁰m) and entropy (ΔS⁰m) of micellization provide insights into the forces driving the process, which are typically a combination of electrostatic and hydrophobic interactions. nih.gov

The academic interest in TTAB and related structures, such as Cetyltrimethylammonium Bromide (CTAB) and Dodecyltrimethylammonium (B156365) Bromide (DTAB), lies in their ability to serve as model systems for understanding fundamental physicochemical phenomena like self-assembly, interfacial adsorption, and intermolecular interactions. mdpi.comscience.govresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Trimethyl(tetradecyl)azanium;hydrobromide (TTAB)

PropertyValueSource(s)
IUPAC Name trimethyl(tetradecyl)azanium;bromide suprabank.org
Synonyms Tetradecyltrimethylammonium Bromide, Myristyltrimethylammonium bromide, TTAB chemicalbook.combiosynth.comsigmaaldrich.com
CAS Number 1119-97-7 suprabank.orgchemicalbook.comsigmaaldrich.com
Molecular Formula C₁₇H₃₈BrN chemsrc.comchemicalbook.comsigmaaldrich.com
Molecular Weight 336.39 g/mol chemsrc.comchemicalbook.comsigmaaldrich.com
Appearance White fine crystalline powder chemicalbook.comsigmaaldrich.com
Melting Point 245-250 °C chemsrc.comchemicalbook.comsigmaaldrich.com
Water Solubility 20 g/100 mL chemsrc.comchemicalbook.com
Other Solubilities Ethanol (B145695): 33 mg/ml, DMSO: 16 mg/ml, PBS (pH 7.2): 5 mg/ml caymanchem.comchemicalbook.com
Stability Stable, Hygroscopic, Incompatible with strong oxidizing agents chemsrc.comchemicalbook.com

Table 2: Critical Micelle Concentration (CMC) of TTAB in Various Aqueous Media

MediumTemperature (K)CMC (mmol·L⁻¹)Source(s)
Pure Water298.153.56 researchgate.net
Pure Water298.153.80 nih.gov
Pure WaterNot Specified2.1 (Theoretical) researchgate.net
Aqueous NaBr (1.0 x 10⁻³ mol·dm⁻³)298.152.20 researchgate.net
Aqueous NaBr (2.0 x 10⁻³ mol·dm⁻³)298.152.30 researchgate.net
Aqueous Cefixime Trihydrate (0.3 mmol·kg⁻¹) + Sodium Benzoate (0.5 mmol·kg⁻¹)300.554.91 nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H39BrN+

Molecular Weight

337.4 g/mol

IUPAC Name

trimethyl(tetradecyl)azanium;hydrobromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;

InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Trimethyl Tetradecyl Azanium;hydrobromide

Established Synthetic Pathways for Trimethyl(tetradecyl)azanium;hydrobromide

The primary and most well-established method for synthesizing this compound is through the quaternization of a tertiary amine with an alkyl halide. This nucleophilic substitution reaction, often referred to as the Menschutkin reaction, provides a direct and efficient route to the desired quaternary ammonium (B1175870) salt.

The fundamental reaction involves the treatment of trimethylamine (B31210) with 1-bromotetradecane. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 1-bromotetradecane, which bears the bromine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then acts as the counter-ion to the positively charged quaternary ammonium cation.

Key Reagents and Reaction Conditions in Synthesis

The synthesis of this compound relies on a set of key reagents and carefully controlled reaction conditions to ensure optimal product formation.

Key Reagents:

1-Bromotetradecane (Myristyl Bromide): This long-chain alkyl halide serves as the source of the tetradecyl group. Its purity is crucial to avoid side reactions and ensure a high-quality final product.

Trimethylamine: This tertiary amine provides the trimethylammonium headgroup. It can be used in its gaseous form or as a solution in a suitable solvent.

Reaction Conditions:

The reaction conditions for the synthesis can be varied to influence the reaction rate and yield. Common solvents for this reaction include ethanol (B145695) and acetonitrile, which help to dissolve the reactants and facilitate the reaction. nih.gov The reaction can proceed at room temperature, though heating is often employed to increase the rate of reaction. For instance, carrying out the reaction at 70°C for 24 hours in ethanol has been reported for the synthesis of similar quaternary ammonium compounds. nih.gov

Purification of the final product is typically achieved through recrystallization from solvents like ethyl acetate (B1210297) or acetone, which helps to remove any unreacted starting materials or by-products. chemicalbook.com

Optimization of Synthetic Efficiency and Yield

The efficiency and yield of the synthesis of this compound are influenced by several factors, including reaction temperature, reaction time, and the molar ratio of the reactants. Research into the synthesis of similar long-chain quaternary ammonium salts has shown that careful control of these parameters is essential for maximizing the yield.

One reported synthesis of this compound, reacting 1-Bromotetradecane and Trimethylamine at a temperature of 0°C for a duration of 24 hours, achieved a yield of 74%. chemicalbook.com This suggests that even at lower temperatures, the reaction can proceed with reasonable efficiency, which can be advantageous in minimizing potential side reactions that might occur at elevated temperatures.

ParameterConditionReported Yield
Reactants1-Bromotetradecane, Trimethylamine74%
Temperature0°C
Reaction Time24 hours

This table presents a specific reported yield for the synthesis of this compound under defined conditions.

Functionalization and Derivatization Strategies Involving this compound

The inherent properties of this compound make it a versatile building block for the creation of more complex molecular architectures and functional materials.

Incorporation into Polymeric Structures

The long alkyl chain and the charged headgroup of this compound allow for its incorporation into various polymeric structures, thereby imparting surfactant-like properties to the resulting polymers.

One notable application is in the templating of porous polymers. For example, it has been used in the polymerization of acrylamide (B121943) to create macroporous gels. In this process, the this compound self-assembles into micellar structures within the monomer solution. Subsequent polymerization around these templates and eventual removal of the surfactant results in a polymer with a defined porous network.

Furthermore, this compound can interact with and modify the properties of existing polymers. Studies have shown its interaction with polyelectrolytes such as poly(acrylic acid) and poly(methacrylic acid). The nature and strength of these interactions are dependent on factors like the charge density of the polymer. This can lead to the formation of polymer-surfactant complexes with unique solution properties and potential applications in areas such as controlled release and surface modification.

Adduct Formation and Specific Chemical Interactions

The cationic nature of the trimethyl(tetradecyl)azanium ion facilitates its interaction with a variety of anionic and polar molecules, leading to the formation of adducts and specific chemical complexes. These interactions are often driven by a combination of electrostatic and hydrophobic forces.

For instance, this compound can form mixed micelles with other surfactants, such as cetyltrimethylammonium bromide (CTAB). The study of these mixed systems is important for understanding and tailoring the properties of surfactant formulations for specific applications. The interactions in these systems can be influenced by factors such as temperature and the presence of salts.

Moreover, this compound can interact with biologically relevant molecules. Its interaction with drugs has been a subject of study, where it can influence the aggregation behavior and potentially the bioavailability of the drug molecules. The formation of these adducts is a critical consideration in the formulation of pharmaceutical and cosmetic products.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods in the chemical industry. For the synthesis of quaternary ammonium salts like this compound, green chemistry principles can be applied to reduce the environmental impact.

One promising green alternative to traditional alkylating agents like alkyl halides is the use of dimethyl carbonate. Dimethyl carbonate is considered a green reagent due to its low toxicity and the fact that its byproduct, methanol, can be recycled. While not yet widely reported specifically for this compound, the use of dimethyl carbonate for the quaternization of tertiary amines is a well-established green methodology.

Advanced Characterization Techniques and Spectroscopic Analysis of Trimethyl Tetradecyl Azanium;hydrobromide Systems

Spectroscopic Probes for Structural Elucidation and Solution Behavior

Spectroscopy is a cornerstone in the analysis of surfactant systems, providing detailed insights into molecular structure, intermolecular interactions, and the dynamics of aggregation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the aggregation behavior of surfactants like TTAB. acs.orguni-muenchen.de It provides information on the molecular level, allowing for the distinction between monomers in bulk solution and molecules within micelles or other aggregates. acs.org

When a surfactant molecule transitions from a monomeric state to an aggregate, it experiences changes in its local chemical environment, mobility, and conformation. These changes are reflected in the NMR spectrum, primarily through variations in chemical shifts. acs.org For TTAB, ¹H NMR is particularly informative. In aqueous solutions below the critical micelle concentration (CMC), the spectrum shows sharp signals corresponding to the freely moving monomers. Above the CMC, the formation of micelles leads to line broadening and the appearance of a second set of signals corresponding to the aggregated state. uni-muenchen.de

A key observation in the ¹H NMR spectra of TTAB micelles is the downfield shift (deshielding) of protons belonging to the polar head group, specifically the trimethylammonium moiety. This shift, which can be up to 0.2 ppm, is attributed to the close proximity of the positively charged head groups within the micellar structure. uni-muenchen.de In contrast, the chemical shifts of the protons on the hydrophobic alkyl chain are less affected, though some overlapping signals may occur. uni-muenchen.de The ability to observe distinct signals for monomeric and micellar species indicates that the exchange between these two states is slow on the NMR timescale for certain systems. uni-muenchen.de

Table 1: Representative ¹H NMR Chemical Shift Changes for TTAB Upon Micellization.
TTAB ProtonsStateTypical ObservationReason
Polar Head Group (-N⁺(CH₃)₃)Monomer vs. MicelleDownfield shift (deshielding) of up to 0.2 ppm in the micelle. uni-muenchen.deProximity of cationic head groups in the micellar structure. uni-muenchen.de
Alkyl Chain (-CH₂-, -CH₃)Monomer vs. MicelleMinor chemical shift changes; signal broadening. uni-muenchen.deRestricted motion and altered local environment within the micelle core.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. nih.govtriprinceton.org These complementary methods are highly sensitive to molecular structure and intermolecular interactions, making them invaluable for studying TTAB. edinst.com IR spectroscopy measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light resulting from changes in polarizability. triprinceton.orgedinst.com

Fourier Transform Infrared (FTIR) spectroscopy of TTAB reveals characteristic bands associated with its functional groups. For instance, bands observed around 2925 cm⁻¹ and 2854 cm⁻¹ are assigned to the asymmetric and symmetric C-H stretching of the tetradecyl alkyl chain, respectively. researchgate.net A band near 1480 cm⁻¹ corresponds to the C-H scissoring vibration of the methyl groups attached to the nitrogen atom (CH₃-N⁺). researchgate.net

These vibrational bands are sensitive to the local environment. When TTAB adsorbs onto a surface, such as platinum nanoparticles, the FTIR spectrum can be significantly altered. nih.govacs.org Studies have shown the appearance of new, intense, and broad bands, which may result from the coupling between the molecular vibrations of the adsorbed TTAB cation and the conducting electrons of the substrate. nih.gov

Low-frequency Raman spectroscopy is particularly suited for studying intermolecular interactions, as the energy of these interactions often corresponds to the terahertz region probed by this technique. mdpi.com It can provide direct information on translational and lateral vibrations related to intermolecular binding forces, which are crucial in understanding the stability and structure of aggregates and crystalline phases. mdpi.com

Table 2: Characteristic FTIR Vibrational Frequencies for TTAB.
Wavenumber (cm⁻¹)Vibrational AssignmentReference
~2925Asymmetric C-H stretching of alkyl chain researchgate.net
~2854Symmetric C-H stretching of alkyl chain researchgate.net
~1480Symmetric and asymmetric C-H scissoring of CH₃-N⁺ group researchgate.net

UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used to investigate the aggregation properties of surfactants, including the determination of the critical micelle concentration (CMC). researchgate.net While TTAB itself does not have a strong chromophore for direct UV-Vis analysis in the standard range, these techniques can be employed using probe molecules or by observing the effect of TTAB on other systems. researchgate.netscience.gov

For example, the CMC of TTAB can be determined by monitoring the spectral changes of a dye added to the surfactant solution. researchgate.net The partitioning of the dye into the newly formed micelles as the TTAB concentration surpasses the CMC causes a shift in its absorption spectrum. Similarly, fluorescence spectroscopy using probes like pyrene (B120774) is a common method. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, as TTAB micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the intensity ratio of certain vibronic bands, from which the CMC can be accurately determined. researchgate.net Fluorescence quenching methods can also be used to determine the micellar aggregation number (Nagg). researchgate.net

Fluorescence labeling involves attaching a fluorophore to a molecule of interest to study its localization and function. nih.govnih.gov In the context of surfactant systems, fluorescently labeled TTAB analogues could be synthesized to directly visualize their incorporation into aggregates or adsorption onto surfaces. The principle involves using a fluorophore, such as a nitrobenzoxadiazole (NBD) or Atto dye, which emits a strong fluorescent signal upon excitation at a specific wavelength. nih.govsigmaaldrich.com This approach enables the direct tracking of surfactant molecules in various environments, from biological systems to materials science applications. oup.comchemrxiv.org

Surface Science Techniques for Interfacial Phenomena Characterization

The behavior of TTAB at interfaces is critical to its function. Surface science techniques provide elemental and chemical information about the composition and structure of adsorbed TTAB films.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top few nanometers of a material. researchgate.netdiva-portal.org This makes it ideal for analyzing thin films of TTAB adsorbed on various substrates. dtic.mil XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core-level electrons; these energies are characteristic of the elements present and their chemical environment. researchgate.net

An XPS analysis of a surface treated with TTAB would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Bromine (Br 3d). The binding energies of these peaks provide chemical state information. For example, the N 1s peak for the quaternary ammonium (B1175870) group in TTAB would appear at a distinct binding energy, confirming its presence and chemical integrity on the surface.

In-situ XPS studies, where the analysis is performed under controlled environmental conditions, are particularly powerful. For instance, by monitoring the Br 3d signal at a polarized electrode, it is possible to observe electrochemical processes like the oxidation of the bromide anion in real-time. nih.gov Such analyses are crucial for understanding the role of each component of the TTAB molecule in interfacial processes.

Table 3: Typical XPS Binding Energies for Elements in TTAB.
ElementCore LevelApproximate Binding Energy (eV)Information Provided
CarbonC 1s~285Presence of hydrocarbon chains and head group. researchgate.net
NitrogenN 1s~402Confirmation of the quaternary ammonium head group.
BromineBr 3d~68-70Presence and chemical state of the bromide counter-ion. nih.gov
OxygenO 1s~530-532Often indicates surface oxidation or contamination. researchgate.net

Electrochemical methods are essential for evaluating the performance of corrosion inhibitors. youtube.com Cationic surfactants like TTAB can act as effective corrosion inhibitors for various metals by adsorbing onto the surface and forming a protective barrier film that isolates the metal from the corrosive environment. abechem.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film. usbr.govmdpi.com In an EIS experiment, a small amplitude AC potential is applied to the system over a range of frequencies, and the impedance response is measured. The data is often modeled using an equivalent electrical circuit, which consists of components like resistors and capacitors that represent different physical processes. mdpi.comnih.gov

Key parameters obtained from fitting EIS data include the charge transfer resistance (Rct or Rt) and the double-layer capacitance (Cdl). nih.govzerust.com The charge transfer resistance is inversely proportional to the corrosion rate; a higher Rct value indicates better corrosion inhibition. The adsorption of a TTAB film on the metal surface typically leads to a significant increase in Rct. abechem.com The double-layer capacitance is related to the properties of the electrical double layer at the metal/electrolyte interface. A decrease in Cdl upon addition of TTAB suggests the displacement of water molecules and other ions by the surfactant molecules, indicating the formation of a compact, protective film. zerust.com Potentiodynamic polarization (PDP) is another technique used to determine the corrosion rate (Icorr) and understand the inhibition mechanism (anodic, cathodic, or mixed-type). abechem.com

Table 4: Effect of TTAB as a Corrosion Inhibitor on Typical EIS Parameters.
ParameterDescriptionChange Upon TTAB AdditionInterpretation
Charge Transfer Resistance (Rct)Resistance to the flow of charge associated with the corrosion reaction. zerust.comIncreasesSlowing of the corrosion rate; effective inhibition. abechem.com
Double-Layer Capacitance (Cdl)Capacitance of the interface between the metal and the electrolyte. nih.govDecreasesAdsorption of the inhibitor film and displacement of water molecules. zerust.com
Corrosion Current (Icorr)Current density at the corrosion potential, proportional to corrosion rate. abechem.comDecreasesReduced rate of metal dissolution. abechem.comabechem.com

Advanced Microscopy Techniques for Morphological and Supramolecular Characterization

The morphological features and supramolecular organization of Trimethyl(tetradecyl)azanium;hydrobromide (TTAB) systems are crucial for understanding their behavior and applications. Advanced microscopy techniques, including Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM), provide direct visualization of the nanoscale and microscale structures formed by this cationic surfactant. These methods offer invaluable insights into the size, shape, and arrangement of TTAB aggregates, such as micelles and adsorbed films, both in solution and on various surfaces.

Atomic Force Microscopy (AFM) has been instrumental in elucidating the structure of TTAB films adsorbed at interfaces. Studies on mica substrates have revealed the formation of distinct supramolecular structures that are dependent on the surfactant concentration relative to its critical micelle concentration (cmc). Above the cmc, non-contact AFM observations have identified cylindrical micelle-like aggregates. elsevierpure.com These structures are reminiscent of those formed by similar single-chain cationic surfactants. The diameter of these cylindrical aggregates is typically in the range of 5-6 nm. elsevierpure.com

In addition to these larger aggregates, contact mode AFM has detected a more ordered, lattice-like structure. This hexagonal arrangement, with a lattice spacing of 1.0-1.2 nm, has been observed over a broad range of TTAB concentrations, both below and above the cmc. elsevierpure.com This suggests a fundamental packing arrangement of the surfactant molecules on the mica surface.

Furthermore, AFM has been employed to measure the thickness of thin films stabilized by TTAB, such as foam films. The thickness of these films is a critical parameter that governs their stability and properties. For common black films stabilized by TTAB, the thickness can vary significantly, typically ranging from 10 to 100 nanometers. In contrast, the thinner Newton black films exhibit a thickness in the range of 4 to 10 nanometers. The thickness of these films is not static and can be influenced by external factors such as pressure.

Interactive Data Table: AFM Characterization of TTAB Supramolecular Structures

ParameterObserved StructureTechniqueSubstrateConcentrationDimensions
Aggregate MorphologyCylindrical Micelle-like AggregatesNon-contact AFMMica> cmcDiameter: ~5-6 nm
Surface PackingHexagonal Lattice-like StructureContact mode AFMMicaWide rangeLattice Spacing: 1.0-1.2 nm
Film ThicknessCommon Black FilmNot specifiedNot applicableNot specified10 - 100 nm
Film ThicknessNewton Black FilmNot specifiedNot applicableNot specified4 - 10 nm

Transmission Electron Microscopy (TEM) provides high-resolution imaging that is particularly useful for visualizing aggregates in a vitrified state (cryo-TEM) or through negative staining. A significant application of TEM in the study of TTAB has been in the context of its interaction with biological macromolecules. For instance, TEM has been used to confirm the potent inhibitory effect of micellar TTAB on the fibrillation of proteins like lysozyme (B549824). researchgate.net TEM micrographs have shown a complete absence of amyloid fibrils in the presence of TTAB at concentrations above its cmc, highlighting the surfactant's ability to interfere with protein aggregation pathways. researchgate.net While detailed quantitative analysis of TTAB micelle size distribution via TEM is not extensively reported in the available literature, studies on closely related surfactants like cetyltrimethylammonium bromide (CTAB) demonstrate the capability of cryo-TEM to reveal detailed morphologies, such as wormlike micelles, and how their dimensions are influenced by additives. researchgate.net

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of solid materials. While specific SEM studies focusing solely on the morphology of pure, solid this compound are not widely documented, the technique is frequently used to characterize systems where TTAB is a component. For example, SEM has been used to investigate the self-assembled superstructures of the related surfactant CTAB on surfaces like highly ordered pyrolytic graphite (B72142) (HOPG). nih.gov Such studies reveal how the surfactant molecules arrange themselves upon drying. Additionally, SEM is crucial in characterizing the morphology of nanoparticles that are synthesized using TTAB as a capping or structure-directing agent.

The collective insights from these advanced microscopy techniques are essential for building a comprehensive understanding of the self-assembly and interfacial behavior of this compound, which underpins its functionality in various scientific and technological domains.

Computational and Theoretical Studies on Trimethyl Tetradecyl Azanium;hydrobromide Systems

Molecular Dynamics Simulations of Trimethyl(tetradecyl)azanium;hydrobromide at Interfaces and in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the examination of the dynamic evolution of a system by assessing the interactive behavior of its components. nih.gov For surfactants like TTAB, MD simulations have been instrumental in understanding their behavior at interfaces, such as the air/water interface, and in solution.

Detailed research has been conducted on monolayers of TTAB at the air/water interface using MD simulations. These simulations provide a microscopic view of the orientation and organization of the TTAB molecules, revealing how the hydrophobic tetradecyl tail and the hydrophilic trimethylammonium head group arrange themselves at the interface. This provides a molecular basis for the surface tension-reducing properties of the surfactant.

In solution, MD simulations have been employed to study the process of micelle formation. These simulations can track the spontaneous aggregation of individual TTAB molecules into micelles, offering insights into the kinetics and mechanisms of this process. For instance, simulations have shown that the initial stages of micellization can be dominated by collisions between smaller aggregates, while later stages, closer to equilibrium, may proceed through the exchange of individual surfactant monomers.

Furthermore, MD simulations have been used to investigate the structure of pre-formed micelles. These studies have provided detailed information on the shape and size of the micelles, the distribution of the bromide counterions in the surrounding Stern layer, and the extent of water penetration into the micellar core. For the related surfactant cetyltrimethylammonium bromide (CTAB), MD simulations have been used to develop models that accurately reproduce experimental data regarding micellar structure and counterion dissociation. researchgate.net These models can then be used to study interactions with other molecules or surfaces. researchgate.net

Table 1: Key Findings from Molecular Dynamics Simulations of Alkyltrimethylammonium Bromide Surfactants

System StudiedKey Findings from MD Simulations
Tetradecyltrimethylammonium bromide (TTAB) at air/water interfaceProvides a microscopic understanding of monolayer formation and molecular orientation.
Dodecyltrimethylammonium (B156365) bromide (DTAB) in lignite (B1179625) poresDTAB can enter the pores, impeding the movement of water molecules and reducing water absorption. iitd.ac.in
Cetyltrimethylammonium bromide (CTAB) in aqueous solutionDevelopment of models to describe micellar structure, counterion dissociation, and interactions with gold surfaces. researchgate.net
Surfactant aggregationInitial stages are dominated by aggregate collisions, while later stages involve monomer exchange.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov It is a popular and effective method for obtaining the calculated electronic structure of materials. acs.org DFT calculations can provide valuable information about the reactivity and stability of molecules like TTAB by determining various electronic properties. nih.gov

The fundamental concept of DFT is to describe a system in terms of its electron density rather than its many-electron wave function. Key parameters derived from DFT calculations that help in understanding the reactivity of a molecule include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Other important descriptors that can be calculated using DFT include the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. For TTAB, DFT calculations would likely show a high positive charge density around the trimethylammonium head group, making it a site for interaction with anionic species. The long, nonpolar tetradecyl chain would exhibit a neutral or slightly nonpolar potential.

Although specific DFT studies focusing solely on the electronic structure and reactivity of isolated TTAB are not extensively documented in the provided search results, the principles of DFT are widely applied to similar molecules. nih.gov Such calculations would typically involve optimizing the geometry of the TTAB molecule and then computing the electronic properties using a suitable functional and basis set. nih.gov Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra. acs.org

Table 2: Electronic Properties Obtainable from DFT Calculations and Their Significance

PropertySignificance
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapIndicator of chemical reactivity and stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for chemical reactions.
Mulliken Atomic ChargesProvides insight into the charge distribution among the atoms in the molecule.

Theoretical Modeling of Supramolecular Assemblies and Micellar Aggregation

The self-assembly of TTAB into micelles in solution is a key characteristic that can be explored through various theoretical models. These models aim to explain the thermodynamics and structural aspects of micelle formation.

One of the fundamental theoretical frameworks used is the equilibrium model of micelle formation . This model treats micellization as a reversible process where monomers are in equilibrium with micelles. From this model, key thermodynamic parameters of micellization can be estimated, such as the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. Experimental data, often from techniques like conductivity measurements, are used to determine the critical micelle concentration (CMC) and the degree of counterion dissociation, which are then used in the equilibrium model. acs.org For TTAB in various solvent systems, it has been found that the standard free energy of micellization is negative, indicating a spontaneous process. acs.orgnih.gov

Studies on TTAB in glycerol-aqueous mixtures have shown that the micellar aggregation number decreases with increasing glycerol (B35011) content. nih.gov This has been attributed to an increase in the surface area per headgroup due to enhanced solvation. nih.gov An enthalpy-entropy compensation effect has also been observed in these systems. nih.gov Similarly, in formamide-water mixtures, the CMC and degree of counterion dissociation of TTAB increase with both temperature and formamide (B127407) content. acs.org

Theoretical calculations, in conjunction with experimental data, have been used to investigate the aggregation behavior of TTAB when mixed with other surfactants, such as cetyltrimethylammonium bromide (CTAB). youtube.com By applying models developed by Rubingh, Motomura, and Rodenas, parameters like activity coefficients and micellar mole fractions can be determined, providing insights into the interactions between the different surfactant molecules in the mixed micelles. youtube.com These studies suggest that for TTAB and CTAB mixtures, attractive interactions occur between the two surfactants. youtube.com

Table 3: Thermodynamic and Structural Parameters of TTAB Micellization in Different Media

Solvent SystemEffect on MicellizationTheoretical Model Applied
Glycerol-water mixturesDecreased aggregation number with increasing glycerol. nih.govEquilibrium model of micelle formation. nih.gov
Formamide-water mixturesIncreased CMC and counterion dissociation with increasing formamide. acs.orgEquilibrium model of micelle formation. acs.org
Aqueous urea (B33335) solutionHigher CMC values in the presence of urea. youtube.comRubingh, Motomura, and Rodenas models for mixed systems. youtube.com

Development of Theoretical Frameworks for Interaction Mechanisms (e.g., Adsorption Isotherms)

The interaction of TTAB with solid surfaces is another area where theoretical frameworks are essential for understanding and prediction. The adsorption of surfactants onto a solid-liquid interface is typically described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the bulk solution at a constant temperature. iitd.ac.inyoutube.com

Several theoretical models have been developed to describe surfactant adsorption. The Langmuir isotherm is a fundamental model that assumes monolayer adsorption onto a homogeneous surface with a fixed number of identical adsorption sites. acs.orgresearchgate.net In contrast, the Freundlich isotherm is an empirical model that is often applied to multilayer adsorption on heterogeneous surfaces. acs.orgresearchgate.net More complex, three-parameter models like the Redlich-Peterson and Sips isotherms combine elements of both the Langmuir and Freundlich models and can be applied to either homogeneous or heterogeneous systems. acs.org

For ionic surfactants like TTAB, the Somasundaran–Fuerstenau isotherm is a common model that describes adsorption onto surfaces with opposite charges. nih.govacs.org This model typically shows four distinct regions in the adsorption isotherm, corresponding to different stages of surfactant aggregation at the surface, from individual ion adsorption to the formation of hemimicelles and admicelles (bilayer structures). The primary mechanism for the adsorption of a cationic surfactant like TTAB on a negatively charged surface is electrostatic attraction. nih.govacs.org

The development of more comprehensive models, such as the JAMM analytical isotherm model , aims to incorporate factors like interactions between different components in a mixture, mole fractions, and surface heterogeneity to provide a more accurate description of multicomponent adsorption systems. acs.org These theoretical frameworks are crucial for predicting the behavior of TTAB in various applications, such as in enhanced oil recovery, where surfactant adsorption on rock surfaces is a critical factor. nih.govacs.org

Table 4: Common Adsorption Isotherm Models and Their Characteristics

Isotherm ModelKey Assumptions/CharacteristicsApplicability to TTAB
LangmuirMonolayer adsorption on a homogeneous surface. acs.orgresearchgate.netCan describe initial adsorption at low concentrations on a uniform surface.
FreundlichMultilayer adsorption on a heterogeneous surface. acs.orgresearchgate.netMay describe adsorption on non-uniform surfaces.
Somasundaran–FuerstenauDescribes the four-region adsorption of ionic surfactants on oppositely charged surfaces. nih.govacs.orgHighly relevant for the adsorption of TTAB on negatively charged substrates.
Redlich-Peterson/SipsHybrid models with three parameters, applicable to homogeneous or heterogeneous systems. acs.orgOffer more flexibility in fitting experimental adsorption data for TTAB.

Applications of Trimethyl Tetradecyl Azanium;hydrobromide in Materials Science and Engineering

Utilization as a Template in Nanomaterial Synthesis and Architecture

The self-assembly of TTAB molecules into micelles and other ordered structures in solution is a key attribute exploited in the template-directed synthesis of nanomaterials. These molecular assemblies act as scaffolds, guiding the formation of inorganic or polymeric networks to create materials with controlled porosity and structure.

TTAB has been instrumental in the synthesis of mesoporous materials, which are characterized by pores with diameters between 2 and 50 nanometers. In a surfactant-controlled synthetic approach, TTAB has been used to obtain a nanophase of mesoporous ceria-zirconia solid solutions. chemicalbook.com In this process, the TTAB molecules form micelles that serve as a template around which the inorganic precursors hydrolyze and condense. Subsequent removal of the surfactant template, typically through calcination, leaves behind a solid material with a highly ordered and uniform network of mesopores. This method allows for the creation of materials with high surface areas and tailored pore sizes, which are valuable in catalysis and separation applications.

The role of TTAB extends to the synthesis and stabilization of nanoparticles. It has been successfully used as a capping agent in the preparation of zinc oxide/silver (ZnO/Ag) nanoparticles through a one-phase electrochemical system. researchgate.net In this method, the TTAB molecules surround the growing nanoparticles, preventing their aggregation and controlling their size and morphology. X-ray diffraction (XRD) analysis of the resulting nanoparticles confirmed the preferential growth of silver nanoparticles with an average size of approximately 20 nm. researchgate.net The presence of the TTAB capping layer is crucial for maintaining the stability and dispersibility of the nanoparticles in various media.

Nanoparticle SystemRole of TTABSynthesis MethodAverage Particle Size
ZnO/AgCapping AgentElectrochemical~20 nm researchgate.net
Ceria-ZirconiaTemplateSurfactant-controlledNanophase chemicalbook.com

Surface Modification and Functionalization of Various Substrates

TTAB is widely employed to alter the surface properties of materials, transforming them from hydrophobic to hydrophilic or vice versa, and introducing new functionalities. This is achieved through the adsorption of TTAB molecules onto the substrate surface, driven by electrostatic or van der Waals interactions.

The cationic head group of TTAB readily interacts with negatively charged surfaces, such as silica. At a pH above its isoelectric point, the surface of silica is rich in negatively charged silanolate groups (Si-O⁻), which provides strong electrostatic attraction for the positively charged trimethylammonium head group of the TTAB molecule. This interaction leads to the formation of a surfactant layer on the silica surface, which can range from a monolayer to a bilayer depending on the concentration. This modification can alter the wettability and chemical reactivity of the silica surface, making it useful in applications like chromatography and as a filler in polymer composites.

The modification of a surface with TTAB can significantly influence its ability to adsorb other molecules. For instance, the adsorption of a related compound, dodecyl trimethyl ammonium (B1175870) bromide (DTAB), onto coal has been shown to alter the coal's affinity for methane (CH₄). mdpi.com Quantum chemical studies have demonstrated that the adsorption of the surfactant on the coal surface is significantly more stable than that of methane. mdpi.com This preferential adsorption of the surfactant effectively blocks sites that would otherwise be available for methane adsorption, thereby promoting gas desorption. mdpi.com This principle can be applied to various systems where the goal is to either enhance or inhibit the adsorption of a specific analyte by pre-treating the surface with TTAB.

Adsorbent-Analyte SystemSurfactantAdsorption Energy (Surfactant)Adsorption Energy (Analyte)Outcome
Coal-CH₄Dodecyl trimethyl ammonium bromide (DTAB)42.69 kJ/mol mdpi.com2.15 kJ/mol mdpi.comInhibition of CH₄ adsorption mdpi.com

Corrosion Inhibition Formulations and Mechanistic Investigations

TTAB has been investigated as a corrosion inhibitor, particularly for carbon steel in aggressive environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption mechanism involves the interaction of the molecule's polar head group with the metal surface and the hydrophobic interactions between the long alkyl chains.

Research has shown that TTAB can exhibit a synergistic effect when used in combination with other inhibitors, such as octadecylamine (OCT). researchgate.net In a study on carbon steel corrosion in H₂S and CO₂ brine solutions, a mixture of TTAB and OCT provided significantly better protection than either compound alone. researchgate.net The optimal performance was achieved with a formulation containing 20 mg/L of TTAB and 10 mg/L of OCT. researchgate.net The mechanism is attributed to the formation of a more compact and stable inhibitor film on the steel surface, which acts as a barrier to both anodic and cathodic corrosion reactions. researchgate.net

Inhibitor SystemSubstrateCorrosive EnvironmentKey Finding
Tetradecyl trimethyl ammonium bromide (TTAB)Carbon SteelH₂S and CO₂ brine solutionEffective corrosion inhibition researchgate.net
TTAB + Octadecylamine (OCT)Carbon SteelH₂S and CO₂ brine solutionSynergistic inhibition effect observed researchgate.net

Synergistic Effects in Multi-Component Corrosion Inhibitor Systems

Research has demonstrated that Trimethyl(tetradecyl)azanium;hydrobromide can exhibit significantly enhanced performance when used in combination with other compounds, a phenomenon known as synergism. researchgate.netdaneshyari.com A notable example is its use with octadecylamine (OCT) to protect carbon steels in corrosive environments containing hydrogen sulfide (H₂S) and carbon dioxide (CO₂). researchgate.netdaneshyari.com

Studies investigating this combination found that while both TTAB and OCT individually inhibit corrosion, their combined effect is greater than the sum of their separate effects. researchgate.net The optimal performance was achieved with a specific mass ratio of the two inhibitors. In one study, the best inhibition was observed with a formulation containing 10 mg/L of octadecylamine and 20 mg/L of this compound. researchgate.net This synergistic effect is crucial for developing highly effective corrosion protection systems for industrial applications, particularly in the oil and gas sector where equipment is exposed to sour gas. researchgate.net

The interaction between the two inhibitor molecules leads to a more robust and persistent protective film on the metal surface. researchgate.netdaneshyari.com The mechanism behind this synergy is believed to be related to the co-adsorption of the inhibitor molecules and the resulting structure of the protective film. daneshyari.com

Table 1: Synergistic Corrosion Inhibition Efficiency

Inhibitor Composition Concentration (mg/L) Corrosion Inhibition Efficiency (%)
Octadecylamine (OCT) 30 > 80
This compound (TTAB) 30 > 90
OCT + TTAB (Synergistic Mixture) 10 (OCT) + 20 (TTAB) > 95

This table presents illustrative data based on findings on the synergistic effects of OCT and TTAB in inhibiting carbon steel corrosion. researchgate.net

Characterization of Inhibitor Film Formation and Protective Layer Characteristics

The effectiveness of a corrosion inhibitor is determined by the quality of the protective film it forms on the metal surface. The film formed by the synergistic combination of this compound and octadecylamine has been investigated using advanced analytical techniques. researchgate.netdaneshyari.com

Molecular dynamic simulations have been employed to study the interactions between the inhibitor molecules and the steel surface at an atomic level. researchgate.netdaneshyari.com These simulations revealed that the synergism is correlated with the fractional free volume of the inhibitor film. researchgate.net A lower fractional free volume indicates a more densely packed and stable protective layer, which acts as a more effective barrier against corrosive species. researchgate.net

Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) are used to confirm the adsorption of the inhibitor molecules and characterize the chemical composition of the protective layer. researchgate.net Studies on similar cationic surfactants have validated the use of XPS to confirm the gradual accumulation of the inhibitor on the surface, leading to a blocking effect that reduces the corrosion rate. researchgate.net The co-adsorption of both OCT and TTAB molecules results in a mixed film that is more compact and durable than a film formed by either component alone. daneshyari.com

Self-Assembly Phenomena and Structured Materials Formation

As an amphiphilic molecule, this compound possesses both a hydrophilic (water-loving) head group and a hydrophobic (water-repelling) tail. This dual nature drives its self-assembly in solutions to form organized structures like micelles and stabilize interfaces in foams.

Micellar Systems and Their Physicochemical Properties

In aqueous solutions, when the concentration of this compound reaches a specific threshold known as the Critical Micelle Concentration (CMC), its molecules aggregate to form colloidal-sized particles called micelles. ijcrt.org In these structures, the hydrophobic tails cluster together in the core to minimize contact with water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. ijcrt.org

The process of micellization is a key characteristic of surfactants and is influenced by factors such as temperature, solvent composition, and the presence of additives. ijcrt.orgrsc.org The CMC is a fundamental parameter, and its value can be determined using techniques like conductivity measurements, where a distinct change in the solution's conductivity is observed at the onset of micelle formation. ijcrt.orgnih.gov Studies have shown that for mixed systems, such as TTAB with certain drugs, the CMC values can be influenced by temperature and the concentration of other substances in the solution. rsc.org The formation of micelles is typically a spontaneous process, as indicated by a negative standard Gibbs free energy change (ΔG⁰m). rsc.org

Research on Foam Film Stability and Dynamics

This compound is used as a stabilizer for foams and foam films. researchgate.netnih.gov The stability of a foam is largely dependent on the properties of the thin liquid films (lamellae) that separate the gas bubbles. Research has focused on understanding the forces within these films and their drainage dynamics.

A key method for studying these films is the measurement of disjoining pressure versus film thickness curves. researchgate.netnih.gov These measurements provide detailed information about the interaction forces within the film. researchgate.netnih.gov For films stabilized by TTAB, studies have identified the formation of two types of films: Common Black Films (CBF) and, at certain electrolyte concentrations, Newton Black Films (NBF). researchgate.netnih.gov The type of film formed has a direct impact on the stability of the resulting foam. researchgate.netnih.gov

Molecular dynamics simulations have further elucidated the stabilizing mechanisms at a molecular level. ustc.edu.cn These studies show that increasing the surfactant coverage at the air-water interface leads to a significant reduction in interfacial tension due to enhanced molecular packing. ustc.edu.cn The length of the surfactant's alkyl chain primarily influences structural properties like molecular orientation and the thickness of the interfacial layer. ustc.edu.cn

Development of Advanced Functional Materials

The self-assembly properties of surfactants like this compound are leveraged in the bottom-up synthesis of advanced materials with controlled structures.

Applications in Optoelectronic Devices and Thin Films

The direct application of this compound as an active component in optoelectronic devices and thin films is not extensively documented in the available scientific literature. However, the broader class of alkyltrimethylammonium surfactants is utilized in the synthesis of advanced functional materials through processes known as "surfactant-assisted synthesis". rsc.orgumsa.bo

In this general approach, surfactants act as templates or structure-directing agents. umsa.bo They form micelles or other ordered phases in a solution containing precursors for the desired material (e.g., silica or zirconia). rsc.orgumsa.bo The material then forms around these surfactant structures. Subsequent removal of the surfactant template, often by calcination, leaves behind a porous material with a highly ordered and controlled structure (e.g., mesoporous silica). umsa.bo Such materials with high surface areas and controlled porosity can be valuable in various applications, but specific use-cases for this compound in the fabrication of optoelectronic thin films remain a niche area of research.

Role in Polymer and Hybrid Material Systems

This compound, a cationic surfactant, plays a significant role in the development of advanced polymer and hybrid material systems. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic 14-carbon alkyl tail, allows it to self-assemble into micelles in solution and to adsorb at interfaces. These properties are leveraged in materials science and engineering to influence the morphology and properties of polymers and to direct the formation of structured hybrid materials.

In polymer systems, this compound is known to interact with polyelectrolytes of opposite charge, leading to the formation of polymer-surfactant complexes. This interaction is primarily driven by electrostatic forces between the cationic head group of the surfactant and anionic sites on the polymer chain. The binding of the surfactant to the polymer is often a cooperative process, meaning the initial binding of a few surfactant molecules facilitates the binding of more. This can lead to significant changes in the polymer's conformation in solution and in the properties of the resulting material.

As a structure-directing agent, this compound is instrumental in the synthesis of mesoporous inorganic materials, creating hybrid organic-inorganic systems. In this role, aggregates of the surfactant molecules, typically micelles, serve as templates around which inorganic precursors hydrolyze and condense. Subsequent removal of the organic template, usually through calcination or solvent extraction, leaves behind a porous inorganic structure with a high surface area and controlled pore size.

Research Findings on Polymer-Surfactant Interactions

Studies have investigated the thermodynamics of interaction between n-alkyl trimethylammonium bromides and polypeptides. For instance, the binding of dodecyltrimethylammonium (B156365) (DTA+) and tetradecyltrimethylammonium (TTA+) ions to DNA in aqueous solutions has been shown to be a highly cooperative process researchgate.net. This cooperative binding is a hallmark of polymer-surfactant systems where the hydrophobic interactions between the alkyl tails of the surfactant molecules play a crucial role once a few molecules are electrostatically bound to the polymer.

The critical micelle concentration (CMC) is a key parameter for surfactants, and for this compound, the theoretical CMC value is approximately 2.1 mM. Experimental determinations through various methods have yielded values in close agreement, such as 1.91 mM and 2.32 mM researchgate.net. Below the CMC, the surfactant exists primarily as individual molecules, while above the CMC, they aggregate to form micelles. The interaction with polymers can be initiated below the bulk CMC, at a concentration known as the critical aggregation concentration (cac).

Physicochemical Properties of this compound
PropertyValueMethod of Determination
Theoretical Critical Micelle Concentration (CMC)~2.1 mMTheoretical Calculation
Experimentally Determined CMC1.91 mMContact Angle Measurement
Experimentally Determined CMC2.32 mMMaximum Rebounding Height

Application in Hybrid Material Synthesis

A notable application of alkyl trimethyl ammonium bromides is in the synthesis of inorganic materials with controlled morphology. For example, these surfactants have been used to influence the growth of α-CaSO₄·0.5H₂O (calcium sulfate (B86663) hemihydrate) whiskers, which are important reinforcing materials for composites mdpi.com. The cationic surfactant molecules selectively adsorb onto the negatively charged side facets of the growing crystals. This adsorption inhibits the growth on these facets, promoting anisotropic, one-dimensional growth along the c-axis and resulting in whiskers with a high aspect ratio mdpi.com.

Research on a series of alkyl trimethyl ammonium bromides (ATABs) with varying alkyl chain lengths (from 10 to 18 carbons) has demonstrated this effect mdpi.com. While detailed data for the C14 variant (this compound) was part of a broader study, the C16 analogue, Cetyl trimethyl ammonium bromide (CTAB), has been extensively studied and illustrates the principle. The aspect ratio of the α-CaSO₄·0.5H₂O whiskers was found to increase significantly with the concentration of the surfactant, up to its critical micelle concentration mdpi.com. Above the CMC, the aspect ratio plateaus as excess surfactant molecules form micelles in the solution rather than adsorbing onto the crystal surfaces mdpi.com. This templating mechanism is a powerful tool for controlling the morphology and, consequently, the mechanical properties of hybrid materials.

Influence of Cetyl Trimethyl Ammonium Bromide (CTAB, C16 Analogue) Concentration on the Average Aspect Ratio of α-CaSO₄·0.5H₂O Whiskers mdpi.com
Surfactant Concentration (mol·L⁻¹)Average Aspect Ratio
080
2.3 x 10⁻⁴150
4.6 x 10⁻⁴260
9.2 x 10⁻⁴ (CMC)430
13.8 x 10⁻⁴430

This table illustrates the effect for a C16 analogue, as similar phenomena were observed for the C14 variant.

This ability to direct the growth of crystalline materials makes this compound and similar surfactants valuable in the bottom-up fabrication of nanomaterials and hierarchical structures for a variety of engineering applications.

Catalytic Roles of Trimethyl Tetradecyl Azanium;hydrobromide

Phase Transfer Catalysis in Organic Transformations and Synthesis

Trimethyl(tetradecyl)azanium;hydrobromide is a well-established phase transfer catalyst (PTC). core.ac.ukcrdeepjournal.org In this capacity, it facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. numberanalytics.com The catalyst transports a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with the organic substrate occurs. numberanalytics.com This process enhances reaction rates, often under milder conditions than would otherwise be required, and can improve product yields and selectivity. crdeepjournal.orgbiomedres.us

The effectiveness of this compound as a phase transfer catalyst has been demonstrated in a variety of organic transformations. For instance, it has been successfully employed in the bromomethylation of aromatic hydrocarbons. In a reaction involving 1,3,5-trioxane (B122180) and a mixture of aqueous hydrobromic acid and glacial acetic acid, this compound catalyzed the bromomethylation of aromatics to achieve yields greater than 90%, notably without the formation of diarylmethane by-products. thieme-connect.de

It also serves as a catalyst in nucleophilic substitution reactions. For example, in the stereospecific synthesis of 1,2-trans-1-phenylthio-β-D-disaccharides, peracetylated α-glycobiosyl bromides were converted into the corresponding phenyl 1,2-trans-1-thio-β-D-glycobiosides in high yields (77-92%) through nucleophilic displacement under phase transfer catalyzed conditions using this compound in dichloromethane. thieme-connect.de

The following table summarizes some of the organic transformations catalyzed by this compound:

Reaction TypeSubstrate(s)CatalystReaction ConditionsYieldReference
BromomethylationAromatic hydrocarbons, 1,3,5-trioxaneThis compound48% aq. HBr, glacial acetic acid>90% thieme-connect.de
Nucleophilic Substitution (Thioglycosylation)Peracetylated α-glycobiosyl bromides, ThiophenolThis compoundDichloromethane77-92% thieme-connect.de
Ester Hydrolysisp-Nitrophenyl acetate (B1210297), p-Nitrophenyl caprylateMixed micelles of N-alpha-myristoyl-L-histidine and Cetyltrimethylammonium bromide (a close analog)-Significantly higher rates than with imidazole (B134444) or histidine nih.gov

Facilitation of Heterogeneous Reactions and Interfacial Catalysis

The utility of this compound extends to the facilitation of heterogeneous reactions, where it acts as an interfacial catalyst. Its surfactant properties are key to its function in these systems, where it can stabilize interfaces between immiscible liquids or between a liquid and a solid phase, thereby creating a microenvironment where the reaction can proceed efficiently.

A prominent example of its role in interfacial catalysis is in micellar catalysis. In aqueous solutions, this compound molecules can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic surface. This structure allows for the solubilization of nonpolar reactants in the hydrophobic core, bringing them into close proximity with water-soluble reactants located at the micelle-water interface. This localization of reactants can lead to a significant acceleration of reaction rates. For instance, the hydrolysis of esters has been shown to be catalyzed by micelles formed from cetyltrimethylammonium bromide, a close structural analog of this compound. nih.gov The reaction between 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane and hydroxide (B78521) ions has also been studied in tetradecyltrimethylammonium bromide micellar solutions, demonstrating the influence of the micellar environment on reaction kinetics. academie-sciences.fr

Another area where this compound acts as an interfacial catalyst is in the synthesis of nanoparticles. In this context, it can function as a capping agent or stabilizer for the newly formed nanoparticles, preventing their aggregation and controlling their size and shape. The catalytic role here is tied to its ability to adsorb onto the surface of the nanoparticles, creating a charged layer that provides electrostatic stabilization. For example, it has been used in the synthesis of mesoporous ceria-zirconia solid solutions, where it acts as a surface-active aid. ucl.ac.uk

Mechanistic Investigations of Catalytic Activity and Selectivity

The catalytic activity of this compound in phase transfer catalysis is primarily attributed to the Starks' extraction mechanism. This mechanism involves the formation of a lipophilic ion pair between the quaternary ammonium (B1175870) cation (Q+) and the anion of the aqueous reactant (Y-). This ion pair, Q+Y-, is soluble in the organic phase and can therefore transport the anion from the aqueous phase to the organic phase where it can react with the organic substrate (RX) to form the product (RY). The catalyst cation then pairs with the leaving group anion (X-) and returns to the aqueous phase to repeat the cycle.

The structure of this compound, specifically the length of its alkyl chain, plays a crucial role in its catalytic efficiency and selectivity. The long C14 tetradecyl chain imparts significant lipophilicity (hydrophobicity) to the cation. This property enhances the solubility of the ion pair in the organic phase, which can lead to higher reaction rates. Studies on the effect of alkyl chain length in quaternary ammonium salt catalysts have shown that increasing the chain length can lead to increased adsorption and, in some cases, enhanced catalytic activity. nih.gov However, there is often an optimal chain length, as excessively long chains can lead to the formation of stable emulsions, which can complicate product separation.

The selectivity of reactions catalyzed by this compound can also be influenced by its structure. In reactions where multiple products can be formed, the nature of the catalyst and its interaction with the reactants can favor the formation of one product over others. For example, in the alkylation of ambident nucleophiles, the tightness of the ion pair between the catalyst cation and the nucleophilic anion in the organic phase can influence the site of alkylation (e.g., C-alkylation vs. O-alkylation). While specific studies detailing the selectivity of this compound in a wide range of reactions are not extensively documented, the general principles of phase transfer catalysis suggest that the steric and electronic properties of the catalyst are key determinants of selectivity. core.ac.uk

Kinetic studies of reactions catalyzed by similar quaternary ammonium salts provide further insight into the mechanism. For instance, the kinetics of ester hydrolysis in the presence of cetyltrimethylammonium bromide micelles follow a model consistent with surface-catalyzed reactions, where the reaction occurs at the interface between the micelle and the bulk solution. nih.gov The rate of such reactions is influenced by the partitioning of the reactants between the aqueous and micellar phases and the intrinsic rate constant of the reaction within the micellar environment.

Analytical Chemistry Methodologies Employing Trimethyl Tetradecyl Azanium;hydrobromide

Applications in Advanced Separation Science

TTAB is instrumental in developing and optimizing advanced separation techniques, primarily due to its ability to interact with both stationary phases and analytes, thereby modifying the separation environment to achieve desired selectivity and efficiency.

Enhancements in Ion Pair Chromatography

Ion Pair Chromatography (IPC) is a powerful technique for separating ionic and ionizable compounds on reversed-phase columns. TTAB serves as a cationic ion-pair reagent, significantly enhancing the retention and resolution of anionic analytes.

The mechanism involves the adsorption of the hydrophobic tails of TTAB molecules onto the nonpolar stationary phase (like C18), creating a dynamic ion-exchange surface. The positively charged hydrophilic headgroups are oriented towards the mobile phase, allowing them to form ion pairs with negatively charged analytes. This interaction increases the analyte's retention on the column, which would otherwise elute quickly with the mobile phase.

Key Research Findings:

Dynamic Ion-Exchange Model : Studies support a model where the ion-pair reagent, TTAB, dynamically modifies the stationary phase. The hydrophobic portion of TTAB adsorbs onto the hydrophobic column material, forming a charged surface that can interact with and retain oppositely charged analyte ions. thermofisher.com

Control of Retention : The retention of anionic analytes can be precisely controlled by adjusting the concentration of TTAB in the mobile phase. researchgate.net An increase in TTAB concentration leads to greater surface coverage on the stationary phase and, consequently, stronger retention of anionic species.

Simultaneous Analysis : IPC using reagents like TTAB allows for the simultaneous separation of both ionized and non-ionized analytes in a single chromatographic run, offering an advantage over traditional ion-exchange chromatography. nih.gov

Table 1: Parameters in Ion Pair Chromatography using Quaternary Ammonium (B1175870) Reagents

ParameterDescriptionTypical Application with TTABReference
Stationary PhaseTypically a hydrophobic material.C8 or C18 (Octyl or Octadecyl-silica) researchgate.net
Mobile PhaseA buffered aqueous solution with an organic modifier.Acetonitrile/Water or Methanol/Water mixture containing TTAB. diva-portal.org
Analyte TypeCharged or ionizable compounds.Anionic species such as organic acids, nucleotides, or sulfonates. thermofisher.comdiva-portal.org
Detection MethodCommonly UV-Vis or suppressed conductivity.UV detection is common, though bromide ions can interfere at low wavelengths. thermofisher.comresearchgate.net

Preconcentration and Separation Techniques for Trace Elements

Cloud Point Extraction (CPE) is an environmentally friendly sample preparation technique used to preconcentrate trace amounts of analytes from large volume samples. mdpi.comjocpr.com As a cationic surfactant, TTAB can be employed in CPE methodologies, particularly for the extraction of metal ions.

The process involves the formation of micelles by the surfactant in an aqueous solution. Metal ions in the sample are first chelated with a suitable complexing agent, rendering them more hydrophobic. These metal-chelate complexes are then partitioned into the hydrophobic core of the TTAB micelles. researchgate.netnih.gov By inducing a phase separation—often by changing temperature or adding a salt (salting-out effect)—a small, surfactant-rich phase containing the concentrated analyte is formed, which can be easily separated from the bulk aqueous phase for subsequent analysis by techniques like atomic absorption spectrometry. mdpi.comnih.gov

Key Research Findings:

Mechanism : The extraction is based on micelle formation, where the analyte is encapsulated within the hydrophobic core of the micelles, which act as the extracting agent. mdpi.com

Efficiency : CPE is capable of achieving high preconcentration factors because the analyte from a large sample volume can be collected into a very small volume of the surfactant-rich phase. jocpr.com

Green Chemistry : This technique is considered a green methodology as it minimizes the use of toxic organic solvents typically required for traditional liquid-liquid extraction. nih.gov

Utilization as a Solubilizing Agent in Complex Analytical Protocols

The ability of TTAB to form micelles makes it an effective solubilizing agent for compounds that are poorly soluble in water. This is particularly useful in analytical protocols where the analyte's low solubility hinders its detection or reaction. The amphiphilic surfactant molecules arrange themselves into spherical aggregates (micelles) where the hydrophobic tails form an inner core and the hydrophilic heads form an outer shell, creating a microenvironment capable of dissolving nonpolar substances. researchgate.net

A notable application is in pharmaceutical analysis for enhancing the dissolution of active pharmaceutical ingredients (APIs). A study investigating the interaction between TTAB and the antibiotic cefixime (B193813) trihydrate demonstrated that the solubilization of the drug occurs at and above the CMC of the surfactant. nih.gov This micellar solubilization is crucial for developing formulations and for analytical methods that require the drug to be in solution for accurate quantification. The precise determination of the CMC is essential, as maximum absorption and analytical sensitivity are often achieved at this concentration. nih.gov

Development of Analytical Reagents for Biochemical Assays

TTAB is utilized in the formulation of analytical systems and reagents for biochemical assays, primarily by leveraging its micellar properties to influence reaction environments and kinetics.

Micelles can serve as simplified models for biological membranes and can be used to study the kinetics of chemical reactions. The incorporation of reactants into the micellar structure can lead to significant changes in reaction rates. A study on kinetic micellar effects used TTAB solutions to investigate the alkaline hydrolysis of certain organic compounds. nih.gov The study found that the TTAB micelles accelerated the reactions, and the experimental data could be rationalized by considering the partitioning of reactants between the aqueous and micellar phases. Such systems serve as valuable tools for understanding reaction mechanisms in micro-heterogeneous environments, similar to those found in biological systems. nih.gov

Furthermore, TTAB has been implicated in biochemical assays involving enzyme activity. For instance, research has shown that TTAB can inhibit the activity of DNA polymerase, a key enzyme in DNA replication. nih.gov This property can be harnessed to develop specific assays to screen for polymerase inhibitors or to study the enzyme's mechanism.

Determination of Organic Acids by Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique used for analyzing charged species. In its standard configuration, the inner wall of a fused-silica capillary possesses negative charges (silanol groups), leading to a strong electroosmotic flow (EOF) that typically causes all species, regardless of charge, to move towards the cathode. This can make the separation of anions, such as organic acids, challenging.

TTAB is widely used as a surface-active additive in the background electrolyte to modify the capillary surface and control the EOF. medchemexpress.comnih.gov The positively charged headgroups of the TTAB monomers adsorb onto the negatively charged capillary wall. At concentrations near its CMC (approximately 0.4 mM), TTAB is thought to form "hemimicelles" on the capillary surface. medchemexpress.comnih.gov This adsorption neutralizes the negative surface charge and can eventually reverse it, thereby reversing the direction of the EOF.

This controlled reversal of the EOF allows for the effective separation of anionic species, like organic acids, which migrate towards the anode against the reversed flow. This method provides high resolution and efficiency for the analysis of various organic acids in complex matrices. nih.govresearchgate.net

Table 2: Role of TTAB in Capillary Zone Electrophoresis of Anions

PhenomenonDescriptionEffect on AnalysisReference
Surface AdsorptionCationic TTAB monomers adsorb to the negatively charged fused-silica capillary wall.Neutralizes the native surface charge. nih.gov
Hemimicelle FormationAt concentrations near the CMC, adsorbed monomers form aggregates on the wall.Creates a positively charged surface, reversing the electroosmotic flow (EOF). medchemexpress.comresearchgate.net
EOF ReversalThe bulk flow of liquid in the capillary is redirected from the cathode to the anode.Enables the separation of anions, which migrate electrophoretically towards the anode against the EOF. nih.gov
Analyte SeparationAnionic analytes (e.g., organic acids) are separated based on their charge-to-size ratio.Achieves high-resolution separation of closely related anionic compounds. medchemexpress.com

Environmental Dynamics and Persistence of Trimethyl Tetradecyl Azanium;hydrobromide

Environmental Distribution and Accumulation in Aquatic and Terrestrial Compartments

Trimethyl(tetradecyl)azanium;hydrobromide, like other QACs, primarily enters the environment through wastewater systems. acs.orgindustrialchemicals.gov.au Industrial and domestic uses lead to its presence in wastewater influent, where it undergoes initial partitioning. Due to its cationic nature, it has a strong affinity for negatively charged surfaces, such as those found on organic matter and sludge solids in wastewater treatment plants (WWTPs). acs.org This leads to a high removal rate from the water phase during treatment, with a significant portion of the compound accumulating in sewage sludge. acs.orghnu.edu.cn

Studies on various QACs have shown that concentrations in raw sewage can range from micrograms per liter (µg/L) to the low milligrams per liter (mg/L) range. hnu.edu.cnnih.gov For instance, investigations into similar QACs like benzalkonium chlorides (BACs) have detected influent concentrations up to 170 µg/L. hnu.edu.cn After treatment, the concentrations in the effluent are significantly lower, often below 1 µg/L, demonstrating the high removal efficiency of WWTPs, which can exceed 90%. hnu.edu.cn However, the portion that remains in the treated effluent is discharged into surface waters, leading to its distribution in aquatic environments.

In aquatic systems, this compound is expected to partition between the water column and sediment. Its tendency to sorb to particulate matter means that a substantial fraction will likely accumulate in bottom sediments. Monitoring data for similar QACs in Taiwanese river water have shown concentrations up to 1.24 µg/L for mono-alkyl quaternary ammonium (B1175870) compounds. industrialchemicals.gov.au

The application of sewage sludge as a soil amendment provides a direct pathway for the introduction of this compound into terrestrial environments. acs.org The concentration of QACs in sludge can be significant, with total QAC concentrations in the range of 22 to 103 mg/kg having been reported in Austrian WWTPs. hnu.edu.cn Once in the soil, the compound's strong binding affinity for soil organic matter and clay particles will largely govern its distribution and limit its vertical movement. researchgate.net

Table 1: Environmental Distribution of Similar Quaternary Ammonium Compounds

Environmental Compartment Compound Type Concentration Range Location/Study Reference
Wastewater Influent Benzalkonium Chloride (C12 & C14) Up to 170 µg/L Austria hnu.edu.cn
Wastewater Effluent Benzalkonium Chloride (C12) Below 2.1 µg/L Austria hnu.edu.cn
Surface Water Mono-alkyl QACs Up to 1.24 µg/L Taiwan industrialchemicals.gov.au
Sewage Sludge Total QACs 22 - 103 mg/kg Austria hnu.edu.cn
Sewage Sludge BACs, ATMACs, DADMACs 0.94 - 343 µg/g dry weight China hnu.edu.cn

Degradation Pathways and Environmental Fate Modeling

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation. While it is not readily biodegradable under all conditions, specific microorganisms have been shown to break it down.

A key degradation pathway for this compound is initiated by the bacterium Pseudomonas putida. hnu.edu.cnresearchgate.net This process involves the N-dealkylation of the compound, catalyzed by an enzyme known as tetradecyltrimethylammonium bromide monooxygenase. researchgate.net This initial step results in the formation of trimethylamine (B31210) (TMA). hnu.edu.cn However, the accumulation of TMA within the bacterial cell can inhibit further biotransformation of the parent compound. hnu.edu.cn

Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. bohrium.comscience.gov These models integrate the physicochemical properties of a substance, such as its water solubility and octanol-water partition coefficient (log K_ow_), with environmental parameters to estimate its distribution and persistence. For this compound, a log K_ow_ value of 2.2 has been reported, suggesting a moderate potential for partitioning into organic phases like sediment and biota. thermofisher.com While specific, comprehensive environmental fate models for this compound are not widely published, general models like EPI Suite can be used to predict its environmental behavior based on its structure. researchgate.net These models would likely predict that the compound will predominantly partition to soil and sediment, with limited mobility in the aqueous phase.

Bioaccumulation Potential and Environmental Mobility Studies

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioaccumulation potential of this compound can be inferred from its physicochemical properties and from studies on similar compounds.

The octanol-water partition coefficient (log K_ow_) is a key indicator of a substance's tendency to bioaccumulate. With a log K_ow_ of 2.2, this compound is considered to have a moderate potential for bioaccumulation. thermofisher.com However, the actual bioaccumulation in organisms is a complex process influenced by uptake, metabolism, and elimination rates.

While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound are limited, studies on other QACs provide some insight. For a similar mono-alkyl quaternary ammonium compound with a C16 alkyl chain, BCF values in the fish Cyprinus carpio were reported to be in the range of 407 to 741 L/kg. industrialchemicals.gov.au It is important to note that such studies with radiolabelled compounds may sometimes overestimate the BCF of the parent compound due to the difficulty in distinguishing it from its metabolites. industrialchemicals.gov.au The toxicity of this compound to aquatic organisms has been documented, with a 24-hour median effective concentration (EC50) for Daphnia magna reported to be between 0.058 mg/L and 0.37 mg/L for similar C12 to C16 alkyl trimethylammonium bromides. nih.gov

The environmental mobility of this compound is expected to be low due to its strong sorption to soil and sediment. researchgate.net Studies on the influence of surfactants on pesticide mobility have shown that cationic surfactants like this compound can affect the movement of other substances in soil, which indirectly suggests its own interaction with the soil matrix. bohrium.com Its water solubility will allow for some transport in the aqueous phase, but its cationic nature will lead to rapid association with negatively charged particles, thereby limiting its movement through the soil profile and in aquatic systems. thermofisher.com

Table 2: Ecotoxicological and Physicochemical Data for this compound and Similar Compounds

Parameter Compound Value Organism/System Reference
log K_ow_ This compound 2.2 - thermofisher.com
BCF C16 Alkyl Trimethylammonium Bromide 407 - 741 L/kg Cyprinus carpio (Fish) industrialchemicals.gov.au
24-h EC50 C12-C16 Alkyl Trimethylammonium Bromides 0.058 - 0.37 mg/L Daphnia magna (Invertebrate) nih.gov

Biochemical and Microbiological Research Investigations Involving Trimethyl Tetradecyl Azanium;hydrobromide

Mechanisms of Antimicrobial Action in Microbial Systems

Trimethyl(tetradecyl)azanium;hydrobromide, also known as tetradecyltrimethylammonium bromide (TTAB), is a quaternary ammonium (B1175870) compound (QAC) recognized for its antimicrobial properties. Its efficacy stems from its distinct molecular structure, featuring a positively charged nitrogen atom and a long hydrophobic alkyl chain. This amphiphilic nature is central to its ability to disrupt microbial life.

Disruption of Bacterial Cell Membranes

The primary mode of antimicrobial action for this compound involves the disruption of bacterial cell membranes. The cationic headgroup of the molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic tetradecyl tail into the lipid bilayer of the cell membrane.

This penetration disrupts the highly organized structure of the membrane, leading to a loss of membrane integrity and the formation of pores or channels. nih.govnih.gov This disruption compromises the membrane's function as a selective barrier, causing the leakage of essential intracellular components like potassium ions, protons, and even larger molecules such as ATP. nih.gov The ultimate consequence of this membrane damage is the cessation of vital cellular processes and eventual cell death.

Differential Efficacy against Gram-Positive and Gram-Negative Microorganisms

The effectiveness of this compound can vary between different types of bacteria, largely due to the structural differences in their cell envelopes. Research on alkyl trimethyl ammonium bromides (ATABs) has shown that the length of the alkyl chain plays a crucial role in their activity spectrum. researchgate.net

Gram-positive bacteria, with their thick but porous peptidoglycan layer, are generally more susceptible to QACs. The lipophilic tail of TTAB can more readily penetrate this layer to reach the underlying cell membrane. In contrast, the outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, presents an additional barrier that can hinder the entry of antimicrobial agents.

Studies have indicated that for ATABs, maximum activity against Gram-positive strains is often achieved with alkyl chains of 14 to 16 carbons, a range that includes the tetradecyl (C14) chain of TTAB. For Gram-negative bacteria, the optimal chain length for activity is typically between 12 and 14 carbon atoms. researchgate.net This suggests that TTAB is effective against both types of bacteria, though its potency may differ.

Microorganism Type Minimum Inhibitory Concentration (MIC) of similar QACs (µg/mL)
Staphylococcus aureusGram-positive4–16
Enterococcus faecalisGram-positive16–32
Escherichia coliGram-negative>32
Pseudomonas aeruginosaGram-negative>32

This table presents representative MIC values for quaternary ammonium compounds with similar structures to TTAB against various bacterial strains. Actual MIC values for TTAB may vary depending on the specific strain and testing conditions.

Influence on Microbial Biofilm Formation and Eradication Strategies

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms exhibit increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts.

Quaternary ammonium compounds like TTAB can interfere with biofilm formation and can also be used to eradicate existing biofilms. Their action against biofilms is multifaceted. At sub-inhibitory concentrations, they can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. They can also disrupt cell-to-cell communication (quorum sensing), which is essential for biofilm maturation. frontiersin.orgmdpi.com

For established biofilms, the surfactant properties of TTAB can help to break down the EPS matrix, allowing the antimicrobial agent to penetrate deeper into the biofilm and kill the embedded bacteria. Research has shown that certain QACs can effectively reduce biofilm mass and bacterial viability within the biofilm structure. ucl.ac.benih.govnih.govnih.gov Studies on other antimicrobial agents have demonstrated that concentrations that inhibit 50% of biofilm formation (MBIC50) can be determined, and significant reductions in biofilm biomass and EPS have been quantified. dntb.gov.uanih.govmdpi.com For instance, some compounds have been shown to reduce biofilm formation by over 80% at certain concentrations. nih.gov

Biofilm Parameter Effect of Quaternary Ammonium Compounds
Initial Attachment Inhibition
Quorum Sensing Disruption
EPS Matrix Degradation
Biofilm Mass Reduction
Bacterial Viability Decrease

Interactions with Biological Macromolecules and Cellular Components

Beyond its direct antimicrobial effects, this compound interacts with various biological macromolecules, which can influence cellular processes and has led to its investigation in other biochemical contexts.

Modulation of Protein-Lipid Interactions

The amphiphilic nature of TTAB allows it to interact with both proteins and lipids, potentially modulating the complex interplay between these essential cellular components. researchgate.netnih.govnih.govnih.govlibretexts.orgmdpi.com The cell membrane is a dynamic environment where the function of many membrane proteins is critically dependent on their interactions with the surrounding lipid bilayer. researchgate.netnih.govnih.govnih.govlibretexts.orgmdpi.com

Research has shown that surfactants can alter the conformation and function of proteins. A biophysical study on the interaction of TTAB with hen egg-white lysozyme (B549824) demonstrated that TTAB can inhibit the fibrillation or aggregation of the protein. ucl.ac.be Spectroscopic and calorimetric techniques revealed that micellar concentrations of TTAB were most effective at preventing the formation of amyloid fibrils, suggesting that the polar interactions between the headgroups of TTAB and the protein are key factors in this inhibition. ucl.ac.be This ability to interfere with protein aggregation highlights a potential therapeutic application in preventing diseases associated with protein misfolding. ucl.ac.be

Applications in Cellular Imaging as Fluorescent Tags and Bioconjugates

While direct use of this compound as a fluorescent tag is not widely reported, its chemical structure lends itself to modification for such purposes. The quaternary ammonium group can serve as an anchor for attaching fluorescent moieties. The development of fluorescent probes is a significant area of research for visualizing cellular structures and processes in real-time. nih.govresearchgate.netyoutube.comnih.govbiorxiv.org

A relevant study describes a fluorescence assay for determining the activity of an enzyme, tetradecyltrimethylammonium mono-oxygenase, which acts on TTAB. nih.gov This assay indirectly uses fluorescence to quantify the enzymatic reaction by measuring a product that quenches the fluorescence of a reporter complex. nih.gov

The principle of bioconjugation, where molecules are linked to create novel functionalities, is a rapidly advancing field. researchgate.netcdstest.net The properties of TTAB, particularly its ability to interact with cell membranes, could make it a useful component in the design of delivery systems for therapeutic or imaging agents. researchgate.netcdstest.net By attaching a fluorescent dye to TTAB, it could potentially be used to label and visualize cell membranes or to track its uptake and distribution within cells. However, specific research on fluorescently labeled TTAB for cellular imaging is not extensively documented in the reviewed literature.

Studies on Interactions with DNA and Other Nucleic Acids

This compound, also known as Tetradecyltrimethylammonium bromide (TTAB), is a cationic surfactant that has been a subject of research due to its interactions with biological macromolecules, most notably nucleic acids. Its amphipathic nature, possessing a positively charged hydrophilic head group and a long hydrophobic tail, allows it to interact with and modify the properties of DNA and RNA.

The primary mechanism of interaction between TTAB and nucleic acids is electrostatic. The negatively charged phosphate (B84403) backbone of DNA and RNA is attracted to the positively charged quaternary ammonium head group of the surfactant. This interaction can lead to the formation of a surfactant-DNA complex. tandfonline.comfrontiersin.orgresearchgate.net

Research has shown that the length of the alkyl chain of trimethylammonium bromide surfactants is a critical factor in the nature of their interaction with DNA. Surfactants with longer alkyl chains, such as TTAB and Cetyltrimethylammonium bromide (CTAB), are capable of compacting DNA into nanoparticles at low surfactant concentrations. conicet.gov.ar This compaction is a result of both the initial electrostatic attraction and subsequent hydrophobic interactions between the alkyl tails of the surfactant molecules bound to the DNA. frontiersin.orgresearchgate.net As the concentration of the surfactant increases, these compacted particles can further aggregate into larger structures. conicet.gov.ar

This property of DNA compaction and precipitation is widely exploited in molecular biology for the isolation and purification of nucleic acids from various sources, particularly from plant tissues. tandfonline.comnih.govnih.govepa.gov In these protocols, a buffer containing CTAB (a compound structurally and functionally similar to TTAB) is used to lyse cells, denature proteins, and solubilize cell membranes. tandfonline.comnih.gov The cationic surfactant binds to the nucleic acids, forming a complex that allows for their separation from polysaccharides and other cellular contaminants. tandfonline.comnih.govrsc.org The differential solubility of the nucleic acid-surfactant complex in the presence of varying salt concentrations is a key principle in these extraction methods. nih.gov For instance, at high salt concentrations, polysaccharides are precipitated by CTAB, while at lower salt concentrations, the DNA-CTAB complex becomes insoluble and can be pelleted. nih.gov

Furthermore, the interaction of TTAB with nucleic acids has been studied at the single-molecule level. These studies have provided detailed insights into the mechanical properties of the DNA-surfactant complex, confirming the dual role of electrostatic and hydrophobic forces in the binding and compaction process. frontiersin.orgresearchgate.net Gel electrophoresis assays have also visually confirmed the compaction of DNA by dodecyltrimethylammonium (B156365) bromide (DTAB), a shorter-chain analog of TTAB, where increasing surfactant concentration leads to a decrease in the amount of free DNA in the supernatant. frontiersin.org

The ability of TTAB and related cationic surfactants to selectively precipitate DNA fragments of different sizes has also been explored for the purification of PCR products. science.gov This method relies on the principle that the surfactant forms a compound with the desired DNA fragment in a salt solution of a specific concentration, leaving smaller fragments like primers and dNTPs in the solution. science.gov

Table 1: Investigated Interactions of Alkyltrimethylammonium Bromides with Nucleic Acids

Compound Interacting Molecule Key Findings Research Context
This compound (TTAB) DNA Forms complexes leading to DNA compaction; interaction is dependent on alkyl chain length. conicet.gov.ar Biophysical studies of DNA-surfactant interactions.
Cetyltrimethylammonium bromide (CTAB) DNA, RNA, Polysaccharides Widely used for DNA and RNA extraction from plant cells by precipitating nucleic acids and separating them from contaminants. tandfonline.comnih.govnih.govrsc.org Molecular biology protocols for nucleic acid purification.
Dodecyltrimethylammonium bromide (DTAB) DNA Induces DNA compaction through electrostatic and hydrophobic interactions, confirmed by single-molecule studies and gel electrophoresis. frontiersin.orgresearchgate.net Fundamental studies of DNA-surfactant complex formation.

Role in Plant-Microbe Interactions and Phytoremediation Contexts

The application of this compound (TTAB) and other cationic surfactants extends into the realm of environmental science, particularly in the context of plant-microbe interactions and phytoremediation. While direct studies on TTAB's role in modulating the complex relationships between plants and their associated microbial communities are not abundant, related research provides a basis for its potential impact.

Phytoremediation is a technology that utilizes plants to remove, degrade, or stabilize environmental contaminants. acs.org The bioavailability of pollutants in the soil is a critical factor limiting the efficiency of phytoremediation. acs.org Cationic surfactants have been investigated as agents to enhance the remediation of soils contaminated with hydrophobic organic compounds, such as polycyclic aromatic hydrocarbons (PAHs). nih.govepa.gov These surfactants can increase the sorption of such contaminants to the soil, thereby reducing their uptake by plants. nih.gov For instance, studies with the related cationic surfactant Cetyltrimethylammonium bromide (CTAB) have shown a reduction in the accumulation of phenanthrene (B1679779) and pyrene (B120774) in various vegetable crops. nih.gov This suggests a potential role for TTAB in managing the transfer of certain pollutants from the soil into the food chain.

In addition to influencing contaminant bioavailability, cationic surfactants can also impact soil microbial activity and plant growth. nih.gov The introduction of surfactants into the soil can alter the composition and function of the rhizosphere microbiome. nih.govnih.govresearchgate.netfrontiersin.org The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity, heavily influenced by root exudates. nih.govnih.govresearchgate.netfrontiersin.org These exudates, which include sugars, amino acids, and secondary metabolites, serve as nutrients and signaling molecules for soil microbes. nih.govfrontiersin.org By altering the soil's chemical properties, TTAB could indirectly affect the composition of root exudates or directly impact the microbial communities that depend on them. This, in turn, could influence nutrient cycling and plant health.

Furthermore, TTAB has been used to modify agricultural waste products to create novel adsorbents for the removal of pollutants from aqueous solutions. tandfonline.comnih.gov In one study, Cuminum cyminum (cumin) agri-waste was modified with TTAB to effectively adsorb the pharmaceutical pollutant diclofenac (B195802) sodium from water. tandfonline.comnih.gov This demonstrates a practical application of TTAB in creating materials for environmental remediation, a field closely related to phytoremediation.

The degradation of cationic surfactants themselves in the environment is an important consideration. Research has shown that microbial consortia can be effective in degrading quaternary ammonium compounds (QACs) like TTAB. conicet.gov.arconicet.gov.ar The immobilization of these bacteria on materials like calcium-alginate can enhance their degradation efficiency, preventing the accumulation of these surfactants in the environment. conicet.gov.ar

Table 2: Applications of this compound and Related Cationic Surfactants in Environmental Contexts

Compound/Method Application Mechanism/Finding Reference
Tetradecyltrimethylammonium bromide (TTAB) Modification of agri-waste for pollutant removal TTAB-modified Cuminum cyminum waste showed high adsorption capacity for diclofenac sodium. tandfonline.comnih.gov Environmental remediation
Cationic Surfactants (e.g., CTAB) Reduction of PAH uptake by plants Enhanced sorption of PAHs to soil, reducing their bioavailability and subsequent accumulation in vegetables. nih.gov Phytoremediation, Food safety
Microbial Degradation Removal of QACs from wastewater Immobilized bacterial consortia effectively degrade TTAB and other QACs. conicet.gov.arconicet.gov.ar Bioremediation
Root Exudates Shaping rhizosphere microbiome The composition of root exudates influences the structure and function of soil microbial communities. nih.govnih.govresearchgate.netfrontiersin.org Plant-microbe interactions

Q & A

Q. What are the standard synthetic routes for trimethyl(tetradecyl)azanium hydrobromide, and how can reaction efficiency be optimized?

The compound is typically synthesized via quaternization of tetradecyl bromide with trimethylamine. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of tetradecyl bromide to trimethylamine), solvent selection (e.g., ethanol or dichloromethane), and temperature control (40–60°C). Reaction progress can be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to detect residual starting materials. Post-synthesis purification often involves recrystallization from acetone/ether mixtures to remove unreacted amines or alkyl halides .

Q. Which spectroscopic techniques are most effective for characterizing trimethyl(tetradecyl)azanium hydrobromide?

  • ¹H NMR : Peaks at δ 0.8–1.5 ppm (tetradecyl chain CH₂ groups) and δ 3.1–3.3 ppm (N⁺(CH₃)₃ protons).
  • FTIR : Stretching vibrations at ~3,000–2,800 cm⁻¹ (C–H aliphatic chains) and ~1,480 cm⁻¹ (C–N⁺ asymmetric bending).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 336.394 (for C₁₇H₃₈BrN⁺) with fragmentation patterns confirming the quaternary ammonium structure .

Q. How should researchers handle safety and toxicity concerns during laboratory use?

While specific acute toxicity data are limited, structural analogs (e.g., hexadecyltrimethylammonium bromide) suggest risks of skin/eye irritation and respiratory sensitization. Use personal protective equipment (PPE), avoid dust generation, and store in moisture-free environments. Incompatible with strong oxidizers (e.g., peroxides), which may lead to hazardous decomposition products like HBr or NOₓ .

Advanced Research Questions

Q. What strategies resolve contradictions in surfactant behavior across different solvent systems?

Discrepancies in critical micelle concentration (CMC) values or aggregation patterns often arise from solvent polarity, counterion effects, or temperature. For example, in polar solvents (e.g., water), micelle formation is driven by hydrophobic interactions, while in nonpolar solvents, reverse micelles may dominate. Systematic studies using dynamic light scattering (DLS) and conductivity measurements under controlled conditions (pH, ionic strength) are recommended to validate hypotheses .

Q. How can trimethyl(tetradecyl)azanium hydrobromide be utilized as a templating agent in nanomaterials synthesis?

The compound’s amphiphilic nature enables its use in sol-gel processes to create mesoporous silica or organosilica frameworks. For example, in glyphosate-imprinted mesoporous materials, it acts as a co-template with zwitterionic precursors to enhance pore uniformity. Post-synthesis, calcination or solvent extraction removes the surfactant, leaving behind tailored pore architectures. Key variables include surfactant concentration (5–20 wt%) and aging time (24–72 hours) .

Q. What mechanistic insights explain its role in catalytic or stoichiometric metalation reactions?

The quaternary ammonium group can stabilize transition states in metal-mediated reactions. For instance, in silver-catalyzed trifluoromethylation, the cationic surfactant may facilitate electron transfer or stabilize reactive intermediates. Density functional theory (DFT) calculations paired with kinetic studies (e.g., variable-temperature NMR) are critical to elucidating these pathways .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity in antimicrobial studies?

Comparative studies with analogs (e.g., C12 vs. C14 chains) reveal that longer alkyl chains enhance membrane disruption in Gram-positive bacteria due to increased hydrophobicity. However, excessive chain length (>C16) reduces solubility, limiting bioavailability. Structure-activity relationship (SAR) models combining molecular dynamics simulations and minimum inhibitory concentration (MIC) assays are essential for optimization .

Methodological Notes

  • Data Interpretation : For conflicting results (e.g., CMC variations), apply statistical tools like ANOVA to assess reproducibility across experimental batches.
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for bromide-containing byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.